molecular formula C27H31N5OS B2790905 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE CAS No. 398998-07-7

3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE

Cat. No.: B2790905
CAS No.: 398998-07-7
M. Wt: 473.64
InChI Key: ADNAZEDBNFVNGK-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide is a synthetic organic compound proposed for research applications. Its structure incorporates a benzhydrylpiperazine moiety, a scaffold recognized in medicinal chemistry for its privileged status in designing biologically active molecules . The piperazine ring is a common feature in many pharmaceuticals and research compounds, often contributing to favorable physicochemical properties, metabolic stability, and the ability to interact with a range of biological targets . The molecule is further functionalized with a phenylthioureido-propanamide chain, which may influence its hydrogen-bonding capacity, solubility, and overall molecular recognition by target proteins. Core Research Applications & Value: The primary research value of this compound lies in its hybrid structure, which combines a benzhydrylpiperazine group with a thiourea-linked amide. Researchers may investigate its potential as a precursor or intermediate in the synthesis of more complex molecules. Based on the known activities of structurally related compounds, it may be of interest in early-stage pharmacological screening for various therapeutic areas . Piperazine-containing compounds are frequently explored for their activity on the central nervous system (CNS) and as anticancer or antimicrobial agents, though the specific activity of this compound remains uncharacterized . Its mechanism of action is unknown and would be a primary focus of any investigative study. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that the specific applications, mechanism of action, and research value outlined here are hypothetical and based on its structural class. They must be empirically validated through rigorous scientific investigation.

Properties

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS/c33-25(29-30-27(34)28-24-14-8-3-9-15-24)16-17-31-18-20-32(21-19-31)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,26H,16-21H2,(H,29,33)(H2,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNAZEDBNFVNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NNC(=S)NC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with phenylthiourea under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenylthiourea group may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Physicochemical Properties
  • Fluorinated vs. Chlorinated Groups : Compounds with fluorophenyl substituents (e.g., 3s , 3t ) exhibit higher LC/MS purity (57–73%) compared to methoxyphenyl-substituted analogues (e.g., 3v , 55%) . Fluorine’s electron-withdrawing nature may enhance stability during synthesis.
  • Cycloalkyl Carbonyl Groups : Cyclopropanecarbonyl (3s ) yields higher purity (57%) than cyclohexanecarbonyl (3v , 55%), suggesting smaller cycloalkyl groups improve synthetic efficiency .
  • Piperazine vs.
Functional Group Impacts
  • Thioamide vs. Carboxamide : The phenylcarbamothioyl group in the target compound may confer stronger hydrogen-bonding capacity than carboxamide groups (e.g., 3s , 3v ) , influencing receptor binding.

Biological Activity

3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₂₅N₃OS
  • Molecular Weight : 341.49 g/mol

The structure features a piperazine moiety substituted with a diphenylmethyl group and a phenylcarbamothioyl group, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds related to 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide exhibit various biological activities, including:

  • Antimicrobial Activity : Derivatives of diphenylmethylpiperazine have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) suggest potent effects against this pathogen.
  • Cytotoxicity : Studies have demonstrated that compounds containing piperazine derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives have been evaluated against human tumor cell lines, indicating potential as anticancer agents .

The biological activity of 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide is attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies have suggested that the compound interacts with specific enzymes such as ATP synthase in Mycobacterium tuberculosis, inhibiting its function and thereby exerting an antimicrobial effect.
  • Cell Membrane Penetration : The lipophilicity of the diphenylmethyl group enhances the compound's ability to penetrate cell membranes, which is crucial for its efficacy against intracellular pathogens and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on related piperazine derivatives indicated selective toxicity towards leukemia cells, demonstrating their potential as anticancer agents .
  • Another investigation highlighted the cytotoxic effects of various piperazine derivatives against a range of human tumor cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cancer TypeMIC/IC50 Value
4-(Diphenylmethyl)piperazineAntimicrobialMycobacterium tuberculosis0.5 µg/mL
Piperazine derivative ACytotoxicHuman leukemia cells10 µM
Piperazine derivative BCytotoxicNon-small cell lung cancer15 µM

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Diphenylmethyl groupEnhances lipophilicity and penetration
Piperazine ringEssential for biological activity
Carbamothioyl substitutionModulates interaction with targets

Q & A

Q. What are the common synthetic routes for 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, focusing on coupling piperazine derivatives with thiourea or carbamothioyl intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 4-(diphenylmethyl)piperazine with a halogenated propanamide precursor under reflux in anhydrous solvents (e.g., THF or DMF) .
  • Thiourea incorporation : Introducing the phenylcarbamothioyl group via reaction with phenyl isothiocyanate in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or crystallization from ether/hexane mixtures .

Challenges : Low yields (30–45%) in piperazine coupling steps due to steric hindrance from diphenylmethyl groups. Mitigation includes optimizing reaction time (12–24 hours) and using catalytic KI to enhance reactivity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 542.2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Note : X-ray crystallography is recommended for resolving stereochemical ambiguities in the diphenylmethyl-piperazine moiety .

Q. How can researchers design initial pharmacological screening assays for this compound?

Methodological Answer: Focus on target prioritization and in vitro models:

  • Receptor Binding Assays : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), and σ receptors due to structural similarities to known ligands . Use radioligand displacement (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) .
  • Cellular Viability Assays : Test cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cell lines at 1–100 μM concentrations .
  • Functional Assays : Measure cAMP modulation in CHO cells transfected with GPCRs (e.g., D3 dopamine receptors) .

Data Interpretation : Prioritize targets with IC₅₀ < 1 μM and selectivity ratios >10-fold over off-target receptors .

Advanced Research Questions

Q. How can synthesis yields be optimized when encountering discrepancies in reported methods?

Methodological Answer: Discrepancies in yields (e.g., 30% vs. 50% in piperazine coupling ) require systematic troubleshooting:

  • Reagent Purity : Use freshly distilled anhydrous solvents and recrystallized intermediates.
  • Catalyst Screening : Test alternatives like Pd/C or CuI for coupling steps .
  • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify incomplete conversions or side reactions.
  • Temperature Control : Microwave-assisted synthesis (80–100°C) can reduce reaction time and improve yields by 15–20% .

Case Study : Substituting NaH with LDA in deprotonation steps increased yields from 35% to 52% in analogous piperazine derivatives .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for piperazine-containing compounds?

Methodological Answer: SAR studies should systematically vary substituents and measure pharmacological outcomes:

Modification Biological Impact Reference
Diphenylmethyl → PyridinylReduced D3 affinity (IC₅₀ from 0.8 μM to >10 μM) but increased 5-HT1A selectivity .
Thiourea → UreaLoss of σ receptor binding (Ki from 12 nM to >1 μM) .
Propanamide chain elongationImproved blood-brain barrier permeability (logP from 2.1 to 3.4) .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in D3 receptor homology models . Validate with mutagenesis (e.g., D3 Ser196Ala reduces ligand affinity) .

Q. How do computational methods contribute to predicting the biological targets of this compound?

Methodological Answer: Leverage in silico tools for target deconvolution:

  • Pharmacophore Modeling : Build 3D models using MOE or Schrödinger to match features (e.g., hydrogen bond donors, aromatic rings) against known ligands .
  • QSAR Studies : Train models with datasets (e.g., ChEMBL) to correlate substituent electronic parameters (Hammett σ) with receptor affinity .
  • Machine Learning : Use Random Forest or SVM classifiers to prioritize targets based on structural fingerprints (ECFP4) .

Validation : Compare predicted targets (e.g., dopamine receptors) with experimental binding data. A >70% prediction accuracy is achievable with curated datasets .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer: Contradictions (e.g., IC₅₀ of 5 μM in HEK-293 vs. 50 μM in HepG2 ) require:

  • Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) to identify cell-type-specific pathways .
  • Metabolic Stability : Test compound stability in liver microsomes; poor hepatic metabolism may explain lower cytotoxicity in HepG2 .
  • Off-Target Profiling : Use kinome screens (e.g., KINOMEscan) to rule out kinase inhibition artifacts .

Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) across replicates .

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